N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentylidenehydrazino group attached to a sulfonyl phenyl acetamide backbone, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of sulfonyl chloride with hydrazine hydrate under controlled conditions. The process begins with the preparation of sulfonyl chloride, which is then reacted with hydrazine hydrate at low temperatures (0°C to 5°C) to form the hydrazino derivative. This intermediate is further reacted with cyclopentanone to introduce the cyclopentylidene group, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its sulfonyl group.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation. Additionally, the compound’s hydrazino group can interact with reactive oxygen species (ROS), reducing oxidative stress and inflammation .
Comparison with Similar Compounds
N-(4-((2-Cyclopentylidenehydrazino)sulfonyl)phenyl)acetamide can be compared with other sulfonamide and acetamide derivatives:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits analgesic properties.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Used as an analgesic agent.
The uniqueness of this compound lies in its cyclopentylidenehydrazino group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
5446-51-5 |
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Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-[4-[(cyclopentylideneamino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H17N3O3S/c1-10(17)14-11-6-8-13(9-7-11)20(18,19)16-15-12-4-2-3-5-12/h6-9,16H,2-5H2,1H3,(H,14,17) |
InChI Key |
VRHIMVIIZVAFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2 |
Origin of Product |
United States |
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